3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one

Purity Specification Procurement Quality Control Vendor Benchmarking

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one (CAS 95126-94-6) is a tetrahydroisobenzofuran-1(3H)-one (phthalide) derivative with molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol. It belongs to a class of bicyclic γ-lactones that are widely studied as synthetic building blocks for agrochemicals and bioactive molecules, with the tetrahydroisobenzofuran-1(3H)-one core frequently constructed via Diels-Alder cycloaddition between α,β-unsaturated γ-lactones and cyclopentadiene in yields exceeding 90%.

Molecular Formula C15H16O2
Molecular Weight 228.291
CAS No. 95126-94-6
Cat. No. B2742798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one
CAS95126-94-6
Molecular FormulaC15H16O2
Molecular Weight228.291
Structural Identifiers
SMILESCC1(C2CC=CCC2C(=O)O1)C3=CC=CC=C3
InChIInChI=1S/C15H16O2/c1-15(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(16)17-15/h2-8,12-13H,9-10H2,1H3
InChIKeyTYWXTPZJOBOWNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one (CAS 95126-94-6) | Core Structural & Procurement Profile


3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one (CAS 95126-94-6) is a tetrahydroisobenzofuran-1(3H)-one (phthalide) derivative with molecular formula C₁₅H₁₆O₂ and molecular weight 228.29 g/mol . It belongs to a class of bicyclic γ-lactones that are widely studied as synthetic building blocks for agrochemicals and bioactive molecules, with the tetrahydroisobenzofuran-1(3H)-one core frequently constructed via Diels-Alder cycloaddition between α,β-unsaturated γ-lactones and cyclopentadiene in yields exceeding 90% [1]. The compound features a saturated cyclohexene ring fused to the lactone, distinguishing it from fully aromatic isobenzofuranone analogs such as 3-methyl-3-phenylphthalide (CAS 18019-56-2, C₁₅H₁₂O₂, MW 224.25) [2]. Presently, the compound is commercially available from multiple vendors at purities of 95–98%, intended for research and development use .

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one (CAS 95126-94-6) | Why Generic Substitution Fails


The core structural feature of 3-methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one—the saturated tetrahydro ring bearing two defined stereocenters at C-3a and C-7a—makes it non-interchangeable with its fully aromatic analog 3-methyl-3-phenylphthalide (CAS 18019-56-2). The tetrahydro scaffold introduces differences in molecular geometry (sp³ vs. sp² hybridization at the ring junction), conformational flexibility, and hydrogen-bonding potential that directly affect target binding, physicochemical properties, and metabolic stability. Literature on tetrahydroisobenzofuran-1(3H)-ones demonstrates that the saturated core is critical for herbicidal activity; in a study of 16 phthalides, dibrominated tetrahydroisobenzofuranone derivatives (15a/15b) exhibited herbicidal activity superior to the commercial standard (S)-metolachlor in Cucumis sativus and Allium cepa assays [1]. Simply substituting the aromatic phthalide analog would discard the stereochemical and conformational features that define the tetrahydro subclass's biological profile, potentially resulting in inactive or off-target compounds [2].

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one (CAS 95126-94-6) | Quantitative Differentiation Evidence Guide


Vendor-Supplied Purity: 98% (MolDB) vs. 95% (Chemenu) – Batch Consistency Benchmarking

Two independent commercial suppliers report differing purity specifications for the identical compound: MolDB lists purity as 98%, while Chemenu reports 95%+ for catalog number CM866031 . This 3-percentage-point difference in vendor specification provides a measurable procurement differentiator, as higher purity directly reduces the need for in-house re-purification before use in sensitive assays such as enzyme inhibition or receptor binding studies. The 98% specification from MolDB is accompanied by analytical documentation including NMR, HPLC, and LC-MS .

Purity Specification Procurement Quality Control Vendor Benchmarking

Molecular Scaffold Differentiation: Saturated Tetrahydro vs. Aromatic Phthalide Core

The target compound (C₁₅H₁₆O₂, MW 228.29) differs from its closest aromatic analog 3-methyl-3-phenylphthalide (CAS 18019-56-2, C₁₅H₁₂O₂, MW 224.25) by the saturation of the fused six-membered ring [1]. This saturation introduces two sp³ stereocenters at C-3a and C-7a (the tetrahydro compound contains 4 additional hydrogen atoms: 16 vs. 12), fundamentally altering the molecular shape from planar aromatic to a bent, three-dimensional conformation. The aromatic analog has a reported melting point of 76.8–78.0 °C [2], whereas the tetrahydro compound lacks a reported melting point in available databases, consistent with its distinct physical form. In published Diels-Alder syntheses of tetrahydroisobenzofuran-1(3H)-ones, the anti-endo diastereomer is the major product, establishing defined relative stereochemistry at the ring junction that is absent in the aromatic series [3].

Scaffold Differentiation Stereochemistry Conformational Analysis

Diastereomer Separation Potential: Two Stereocenters Enable Chiral Resolution

The tetrahydro core of the target compound possesses two stereocenters at C-3a and C-7a, yielding up to 4 possible stereoisomers (2²). In published Diels-Alder routes to tetrahydroisobenzofuran-1(3H)-ones, the anti-endo diastereomer is formed as the major product, with global yields above 90% [1]. The resulting diastereomeric mixture can, in principle, be separated by standard chromatographic methods, enabling procurement or preparation of stereochemically enriched material. In contrast, the aromatic analog 3-methyl-3-phenylphthalide possesses only one stereocenter at C-3, limiting stereochemical diversity. Research on 3-substituted 1(3H)-isobenzofuranones has demonstrated that chiral resolution of racemic mixtures is achievable, with resolved enantiomers showing differential antiplatelet activity (IE₅₀ values of 169.96 μM/L vs. 14.49 μM/L against ADP and arachidonic acid inducers, respectively) [2].

Chiral Resolution Diastereomer Separation Stereochemical Purity

Molecular Weight Differentiation: 228.29 vs. Closest Tetrahydro Analog (214.26)

Within the tetrahydroisobenzofuran-1(3H)-one subclass, the target compound (MW 228.29) is differentiated from the des-methyl analog 3-phenyl-4,5,6,7-tetrahydro-3H-isobenzofuran-1-one (C₁₄H₁₄O₂, MW 214.26) by the presence of the quaternary C-3 methyl group [1]. This methyl substitution increases molecular weight by 14.03 g/mol and eliminates the C-3 methine proton, removing a potential site for metabolic oxidation (CYP450-mediated hydroxylation at the benzylic C-3 position). The quaternary center also restricts conformational freedom at the C-3 position, potentially enhancing target binding entropy. SpectraBase confirms the structural identity of both compounds through distinct NMR, FTIR, and MS (GC) spectral signatures [1].

Molecular Weight Physicochemical Property SAR Library Design

Hydrogen Bond Acceptor Count Parity with Increased Lipophilicity vs. Des-Methyl Analog

Both the target compound and its des-methyl tetrahydro analog possess 2 hydrogen bond acceptors (the lactone carbonyl and ring oxygen), with 0 hydrogen bond donors in each case [1]. However, the additional methyl group at C-3 in the target compound increases calculated lipophilicity relative to the des-methyl analog. The aromatic analog 3-methyl-3-phenylphthalide has a computed XLogP3 of 3.0 [2]; the tetrahydro scaffold with its additional sp³ carbons is expected to exhibit moderately altered logP, influencing membrane permeability and pharmacokinetic behavior. The preservation of H-bond acceptor count (2) while modulating lipophilicity provides a matched molecular pair opportunity for SAR studies, where the effect of C-3 methylation on target affinity can be assessed independently of H-bond capacity changes [3].

Lipophilicity Hydrogen Bonding Drug-likeness

Synthetic Route Differentiation: Diels-Alder Cycloaddition vs. Friedel-Crafts Acylation

The tetrahydroisobenzofuran-1(3H)-one scaffold of the target compound is accessed via Diels-Alder cycloaddition between cyclopentadiene and an α,β-unsaturated γ-lactone, a highly efficient route with reported global yields above 90% [1]. This contrasts with the aromatic analog 3-methyl-3-phenylphthalide, which is typically synthesized via Friedel-Crafts acylation or Pd-catalyzed domino reactions . The Diels-Alder route provides inherent stereochemical control (anti-endo selectivity), whereas the aromatic phthalide synthesis yields a planar product without stereochemical complexity. For procurement decisions, this synthetic distinction means the tetrahydro compound can be sourced with defined relative stereochemistry at the ring junction, a feature that must be verified analytically (e.g., by NMR or chiral HPLC) upon receipt [2].

Synthetic Methodology Diels-Alder Scalability

3-Methyl-3-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1(3H)-one (CAS 95126-94-6) | Best Research & Industrial Application Scenarios


Agrochemical Lead Diversification Through Tetrahydrophthalide Scaffold Hopping

For agrochemical discovery programs seeking novel herbicides with modes of action distinct from commercial standards, this compound serves as a tetrahydrophthalide scaffold for structure-activity relationship (SAR) exploration. Published evidence demonstrates that tetrahydroisobenzofuran-1(3H)-one derivatives can outperform (S)-metolachlor in herbicidal assays against C. sativus and A. cepa [1]. The saturated core and quaternary C-3 center differentiate this compound from aromatic phthalide-based herbicides (e.g., US 3,990,880), enabling access to novel chemical space for herbicide resistance management [2].

Pharmacophore Model Building with Defined Stereochemistry

Medicinal chemistry groups building 3D pharmacophore models for targets such as TREK-1 channels, serotonin transporters, or topoisomerase II can use this compound as a stereochemically defined tetrahydroisobenzofuranone building block. Isobenzofuran-1(3H)-one derivatives have demonstrated activity as TREK-1 inhibitors (IC₅₀ at low micromolar levels), antidepressants (serotonin reuptake inhibition), and antileishmanial agents (topoisomerase II inhibition) [1][2][3]. The two sp³ stereocenters in the target compound provide geometric constraints that are valuable for refining 3D-QSAR and pharmacophore hypotheses.

Matched Molecular Pair Analysis for Metabolic Stability Optimization

The quaternary C-3 methyl group in this compound eliminates the benzylic C–H bond present in the des-methyl analog (3-phenyl-4,5,6,7-tetrahydro-3H-isobenzofuran-1-one, MW 214.26), providing a matched molecular pair for studying the impact of C-3 substitution on oxidative metabolism [1][2]. ADME/PK groups can use the pair to isolate the metabolic liability of the C-3 position without altering hydrogen bond donor/acceptor counts, enabling cleaner interpretation of metabolic stability data.

Analytical Method Development and Reference Standard Sourcing

For analytical chemistry laboratories developing HPLC, LC-MS, or NMR methods for tetrahydroisobenzofuranone-containing samples, this compound at 98% purity (MolDB Cat. No. M283186) with accompanying NMR, HPLC, and LC-MS documentation provides a well-characterized reference standard [1]. The presence of two stereocenters makes it suitable for chiral HPLC method development and diastereomer resolution studies, building on published NMR characterization protocols for tetrahydroisobenzofuranones using DFT-GIAO calculations for spectral assignment [2].

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